N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide is a chemical compound that belongs to the class of organic compounds known as amides. This compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a pentanamide group, which is a five-carbon chain with an amide functional group. The presence of these functional groups makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide typically involves the reaction of a pyridine derivative with a suitable amide precursor. One common method involves the use of pyridine-4-carboxaldehyde, which is reacted with 2-propylpentanamide in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for the addition of reactants and removal of by-products can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide can be compared with other similar compounds such as:
- N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]acetamide
- N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide
- N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide
These compounds share the pyridine ring and amide functional group but differ in the nature of the substituents attached to the amide nitrogen. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
77502-40-0 |
---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-[(1-oxidopyridin-1-ium-4-yl)methyl]-2-propylpentanamide |
InChI |
InChI=1S/C14H22N2O2/c1-3-5-13(6-4-2)14(17)15-11-12-7-9-16(18)10-8-12/h7-10,13H,3-6,11H2,1-2H3,(H,15,17) |
InChI Key |
ISVSEHSYQZPLQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NCC1=CC=[N+](C=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.